(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, also known by its CAS number 288617-78-7, is a complex organic compound characterized by its unique structural features. This compound belongs to the class of amino acids and derivatives, specifically a fluorene-derived amino acid. Its molecular formula is , and it has a molecular weight of approximately 393.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective properties for amino groups.
The reactivity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid can be attributed to the presence of functional groups such as the carbonyl and amine. Key reactions include:
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid typically involves several steps:
This comparison highlights the unique aspects of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid while situating it within a broader context of related compounds used in biochemical research and pharmaceutical development.
Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid often focus on its binding affinity with various biological targets:
Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, including:
| Compound Name | Structural Features |
XLogP3 3.8
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 2
Exact Mass 363.14705815 g/mol
Monoisotopic Mass 363.14705815 g/mol
Heavy Atom Count 27
Dates
Last modified: 08-10-2024
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